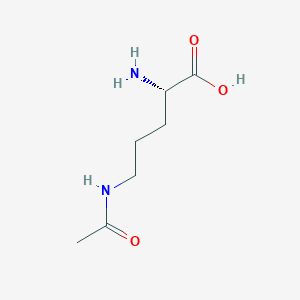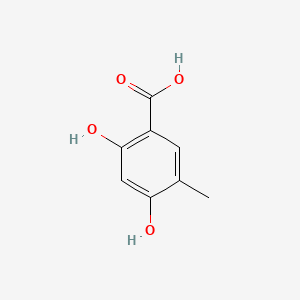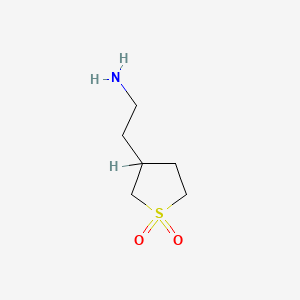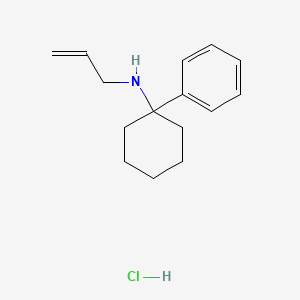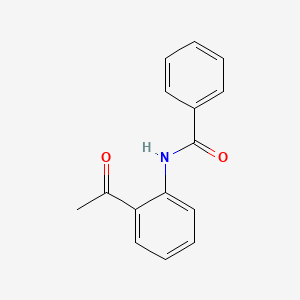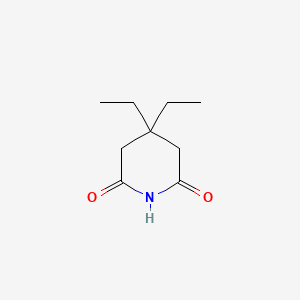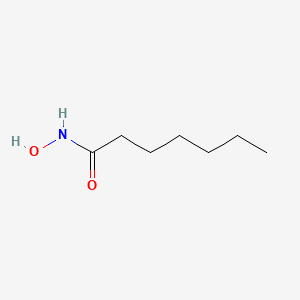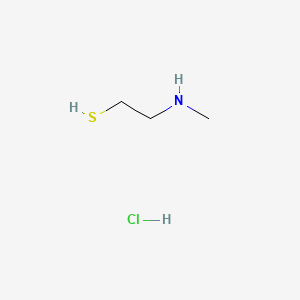
2,5-Dimethyl-2'-pyrrolidinomethyl benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,5-Dimethyl-2’-pyrrolidinomethyl benzophenone” is a chemical compound with the CAS Number: 898774-61-3 . Its molecular formula is C20H23NO , and it has a molecular weight of 293.41 . The compound is also known by its IUPAC name, (2,5-dimethylphenyl) [2- (1-pyrrolidinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for “2,5-Dimethyl-2’-pyrrolidinomethyl benzophenone” is 1S/C20H23NO/c1-15-9-10-16(2)19(13-15)20(22)18-8-4-3-7-17(18)14-21-11-5-6-12-21/h3-4,7-10,13H,5-6,11-12,14H2,1-2H3 . This code represents the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Photocycloaddition Reactions
2,5-Dimethyl-2'-pyrrolidinomethyl benzophenone, a derivative of benzophenone, has been studied for its role in photocycloaddition reactions. For instance, Hei et al. (2005) investigated the [2 + 2] photocycloaddition of 1,3-dimethylthymine with benzophenone and its derivatives, highlighting the role of triplet 1,4-diradicals in these reactions (Hei et al., 2005).
Environmental Biodegradation
Benzophenone and its derivatives, including this compound, have been the focus of environmental biodegradation studies. Lin et al. (2021) demonstrated the successful treatment of high concentrations of benzophenone through co-composting with sawdust and mature compost, achieving a removal efficiency of 97% (Lin et al., 2021).
Cytotoxicity Studies
The cytotoxicity of cyclopalladated benzophenone imines, which can include derivatives like this compound, against human breast adenocarcinoma cell lines was studied by Albert et al. (2013). These studies help in understanding the potential therapeutic applications of benzophenone derivatives (Albert et al., 2013).
Photocrosslinking in Biology
Chin et al. (2002) explored benzophenones as photocrosslinking agents in biology, which can be extended to understanding the applications of its derivatives in biological systems (Chin et al., 2002).
Photoinitiators in Polymerization
Benzophenone-based compounds, including its derivatives, have been synthesized for use as photoinitiators in polymerization processes. Balta et al. (2015) discussed the synthesis and photophysical studies of such photoinitiators (Balta et al., 2015).
Yellowness in Photocured Samples
Yang et al. (2015) investigated the yellowness of photocured samples using a benzophenone/1,3-benzodioxole photoinitiating system, providing insights that could be relevant to derivatives like this compound (Yang et al., 2015).
Eigenschaften
IUPAC Name |
(2,5-dimethylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-9-10-16(2)19(13-15)20(22)18-8-4-3-7-17(18)14-21-11-5-6-12-21/h3-4,7-10,13H,5-6,11-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXAUBHSPXASIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643652 |
Source


|
| Record name | (2,5-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-61-3 |
Source


|
| Record name | (2,5-Dimethylphenyl)[2-(1-pyrrolidinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
